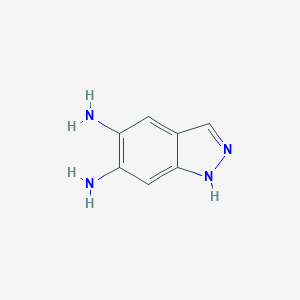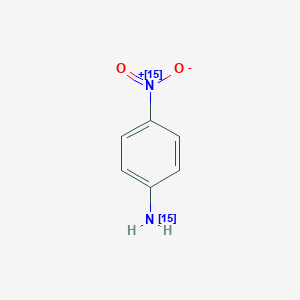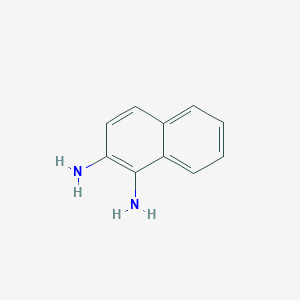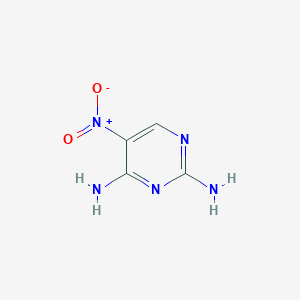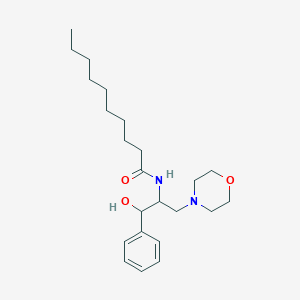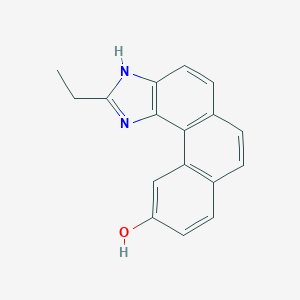
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the class of heterocyclic compounds and is synthesized through a multi-step process.
Mechanism Of Action
The mechanism of action of 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are known to contribute to the development of neurodegenerative disorders.
Biochemical And Physiological Effects
Studies have shown that 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- in lab experiments is its potential for use in cancer research and the treatment of neurodegenerative disorders. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl-. One direction is to further investigate its mechanism of action and potential use in cancer research and the treatment of neurodegenerative disorders. Another direction is to explore its potential use in other areas of research, such as infectious diseases and autoimmune disorders. Additionally, future research may focus on developing less toxic derivatives of this compound that can be used in a wider range of experiments.
In conclusion, 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is a chemical compound that has shown potential in various scientific research applications, particularly in cancer research and the treatment of neurodegenerative disorders. While its mechanism of action is not fully understood, studies have suggested that it may work by inhibiting certain enzymes and reducing inflammation and oxidative stress. However, its toxicity may limit its use in some experiments. Future research may focus on further investigating its mechanism of action, exploring its potential use in other areas of research, and developing less toxic derivatives of this compound.
Synthesis Methods
The synthesis of 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- involves a multi-step process that includes the reaction of 2-ethylimidazole with 1,2-dibromoethane, followed by the reaction of the resulting compound with 1,10-phenanthroline. The final product is obtained through the reaction of the intermediate compound with sodium hydride and water.
Scientific Research Applications
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- has shown potential in various scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
114460-41-2 |
|---|---|
Product Name |
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- |
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-ethyl-3H-naphtho[1,2-e]benzimidazol-10-ol |
InChI |
InChI=1S/C17H14N2O/c1-2-15-18-14-8-6-11-4-3-10-5-7-12(20)9-13(10)16(11)17(14)19-15/h3-9,20H,2H2,1H3,(H,18,19) |
InChI Key |
NTGPGKFOILAMOT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
Canonical SMILES |
CCC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
Other CAS RN |
114460-41-2 |
synonyms |
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



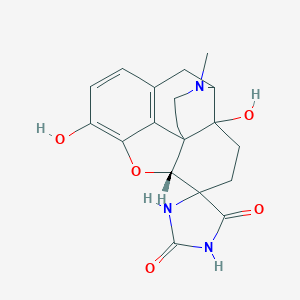
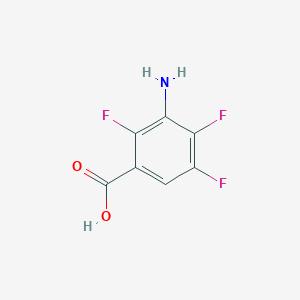
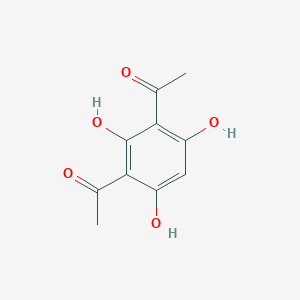
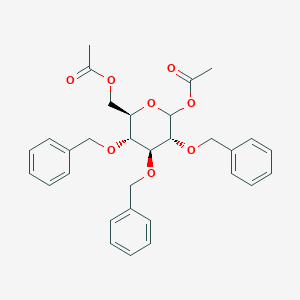
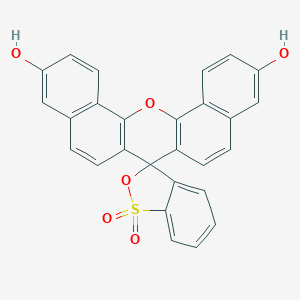
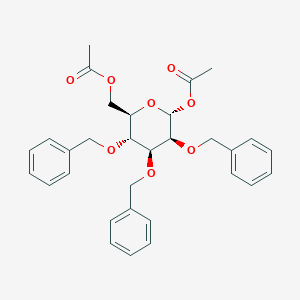
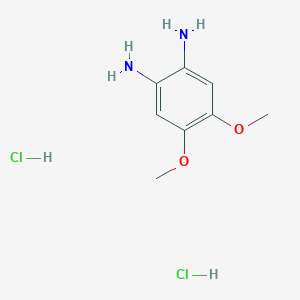
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
